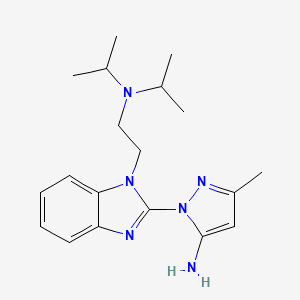
1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- is a complex organic compound that features a benzimidazole core linked to an ethanamine chain, which is further substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Ethanamine Chain: The benzimidazole core is then reacted with an appropriate alkylating agent to introduce the ethanamine chain.
Substitution with Pyrazolyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Benzimidazole-1-ethanamine derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and varying substituents.
Uniqueness: 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- is unique due to its specific combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1020703-39-2 |
|---|---|
Molecular Formula |
C19H28N6 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[1-[2-[di(propan-2-yl)amino]ethyl]benzimidazol-2-yl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C19H28N6/c1-13(2)23(14(3)4)10-11-24-17-9-7-6-8-16(17)21-19(24)25-18(20)12-15(5)22-25/h6-9,12-14H,10-11,20H2,1-5H3 |
InChI Key |
ONUZOZXQPWAHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2CCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


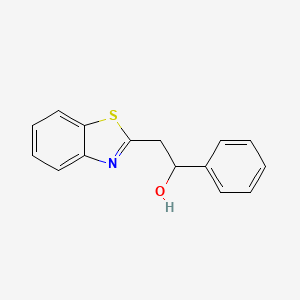
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
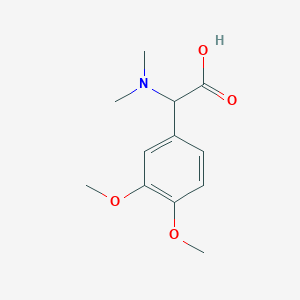

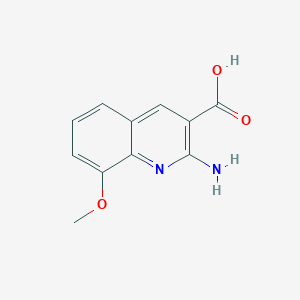
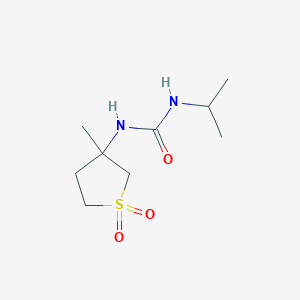
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
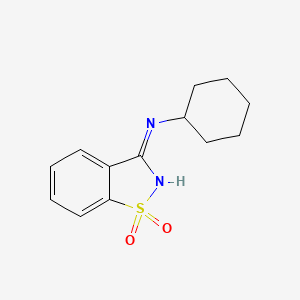



![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
